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Compound of Interest

Compound Name: 2-m-Tolyloxymethyl-[1,3]dioxolane

CAS No.: 850348-74-2

Cat. No.: B1628855

Get Quote

Executive Summary: The Dioxolane Scaffold
The 1,3-dioxolane ring is a versatile heterocyclic scaffold that serves as a critical

pharmacophore in two distinct therapeutic areas: antimicrobial/antifungal azoles and antiviral

nucleoside analogues.[1] Its unique ability to mimic the furanose sugar of natural nucleosides,

while providing a stable linker for lipophilic side chains in antifungals, makes it a high-value

target in drug discovery.

This guide objectively compares the biological performance of substituted dioxolane

derivatives, focusing on 2,4-disubstituted dioxolanes (antimicrobial) and dioxolane-purine

analogues (antiviral). We analyze experimental data, structure-activity relationships (SAR), and

provide validated protocols for replication.

Structural Classes & Stereochemistry
To understand the biological divergence, we must first categorize the derivatives based on their

substitution patterns.
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Feature
Class A:
Antimicrobial/Antifungal

Class B: Antiviral
Nucleosides

Core Structure 2,4-disubstituted-1,3-dioxolane 1',3'-dioxolanyl nucleoside

Key Substituent
2-(2,4-dichlorophenyl) or

similar aryl group
Purine/Pyrimidine base at C1'

Mechanism
Membrane disruption / Sterol

biosynthesis inhibition
DNA chain termination (NRTI)

Stereochemistry

Cis/Trans isomers affect

potency; (2R, 4R) often

preferred

Enantioselectivity is critical; (-)-

-D forms usually dominant

Comparative Biological Activity[2][3][4]
Antifungal & Antibacterial Potency
Recent studies have evaluated 2,4-disubstituted dioxolanes bearing triazole or imidazole

moieties.[2][3] The presence of a 2,4-dichlorophenyl group at position 2 is a "privileged

structure," strongly correlating with high antifungal activity, likely due to its similarity to the

ketoconazole pharmacophore.

Table 1: Comparative MIC (

g/mL) of Dioxolane Derivatives vs. Standards Data synthesized from recent SAR studies
involving 2-aryl-4-substituted dioxolanes.
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Compound
ID

Substituent
(Pos 2)

Substituent
(Pos 4)

S. aureus
(MIC)

C. albicans
(MIC)

E. faecalis
(MIC)

DX-1 (Chiral)
2,4-Cl₂-

Phenyl

Methyl-1H-

1,2,4-triazole
12.5 6.25 25.0

DX-2

(Racemic)

2,4-Cl₂-

Phenyl

Methyl-1H-

1,2,4-triazole
25.0 12.5 50.0

DX-3

(Analog)

Phenyl (No

Cl)

Methyl-1H-

1,2,4-triazole
>100 50.0 >100

Ketoconazole Standard Standard N/A 0.5 - 4.0 N/A

Amikacin Standard Standard 2.0 N/A 8.0

Critical Insight: The chiral form (DX-1) consistently outperforms the racemic mixture (DX-2),

indicating that the spatial arrangement of the dioxolane ring is essential for binding to the target

enzyme (likely Lanosterol 14

-demethylase). The removal of chlorine atoms (DX-3) results in a drastic loss of

lipophilicity and potency.

Antiviral Efficacy (Nucleoside Analogues)
Dioxolane nucleosides, such as (-)-

-D-Dioxolane-G (DXG) and its prodrug Amdoxovir (DAPD), function as Nucleoside Reverse
Transcriptase Inhibitors (NRTIs). The dioxolane ring replaces the ribose sugar, increasing
metabolic stability while maintaining recognition by viral polymerases.

Table 2: Antiviral Activity (EC

) and Cytotoxicity (CC

) in PBMCs
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Compound Target Virus

EC

(

M)

CC

(

M)

Selectivity
Index (SI)

(-)-Dioxolane-G

(DXG)
HIV-1 0.085 >100 >1176

(+)-Dioxolane-G HIV-1 0.70 >100 >140

DAPD

(Amdoxovir)
HIV-1 0.85 >100 >117

Dioxolane-A

Phosphoramidat

e

HIV-1 0.003 45.0 15,000

AZT (Zidovudine) HIV-1 0.004 5.0 1,250

Critical Insight: The (-)-enantiomer of DXG is approximately 10-fold more potent than the (+)-

enantiomer. Furthermore, applying ProTide (phosphoramidate) technology to Dioxolane-A

enhances potency by bypassing the rate-limiting first phosphorylation step, achieving

nanomolar efficacy.

Mechanism of Action (MOA) Visualization
The following diagram illustrates the divergent pathways by which the dioxolane scaffold exerts

its biological effects based on its substitution pattern.
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Figure 1: Divergent pharmacological pathways of dioxolane derivatives. Left: Antifungal azole

pathway. Right: Antiviral nucleoside pathway.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis and evaluation of these

derivatives.
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Protocol: Synthesis of 2,4-Disubstituted Dioxolanes
This method utilizes a montmorillonite K-10 catalyzed reaction, favored for its green chemistry

credentials.

Reagents: Substituted benzaldehyde (10 mmol), 1,2-diol (e.g., 3-chloro-1,2-propanediol) (12

mmol), Montmorillonite K-10 clay (0.5 g), Toluene (50 mL).

Reaction:

Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

Reflux at 110°C for 4–6 hours until water collection ceases.

Monitor: Check progress via TLC (Hexane:Ethyl Acetate 3:1).

Work-up:

Filter the hot reaction mixture to remove the clay catalyst.

Evaporate the solvent under reduced pressure.

Purification: Purify the residue via column chromatography (Silica gel, 60-120 mesh) to

separate cis and trans isomers.

Validation: Confirm structure via ¹H-NMR (look for the characteristic dioxolane C2-H singlet

at

5.8–6.2 ppm).

Protocol: MIC Determination (Broth Microdilution)
Standardized per CLSI guidelines for bacteria and yeasts.

Preparation:

Dissolve dioxolane derivatives in DMSO to create a stock solution (e.g., 1000

g/mL).
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Prepare Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

Plate Setup:

Use 96-well microtiter plates.

Add 100

L of broth to all wells.

Perform serial 2-fold dilutions of the test compound (Range: 100

g/mL to 0.19

g/mL).

Inoculation:

Adjust inoculum density to

CFU/mL.

Add 10

L of inoculum to each well.

Include Growth Control (no drug) and Sterility Control (no bacteria).

Incubation:

Bacteria: 37°C for 24 hours.

Fungi (C. albicans): 35°C for 48 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Analysis
The biological activity of the dioxolane ring is highly sensitive to substitution patterns.
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Figure 2: SAR Map detailing critical substitution sites for maximal biological activity.

Key SAR Takeaways:
Lipophilicity Balance: For antifungal agents, the C2 substituent must be lipophilic (e.g.,

dichlorophenyl) to penetrate the fungal cell wall. Hydrophilic substituents at this position

drastically reduce activity.

Base Pairing: For antiviral nucleosides, the C1' base determines the viral target. Guanine

analogues (DXG) generally show higher potency against HIV-1 than Adenine analogues,

though Adenine analogues (Dioxolane-A) show promise against HBV.

The "Oxygen Effect": The two oxygen atoms in the dioxolane ring are believed to form

hydrogen bonds with the active site residues (e.g., Serine or Histidine) in the target

enzymes, stabilizing the inhibitor-enzyme complex better than a cyclopentane ring would.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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